molecular formula C14H17BrFN3O3S B4852006 N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

Cat. No. B4852006
M. Wt: 406.27 g/mol
InChI Key: PGWFOLLACLKBKP-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, also known as BFMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is not yet fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide may also modulate the activity of other neurotransmitter systems, such as serotonin and dopamine.
Biochemical and Physiological Effects:
N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide has been shown to produce a range of biochemical and physiological effects in animal models. It has been demonstrated to reduce seizure activity, increase levels of certain neurotransmitters, and promote neuroprotection. N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide has also been shown to improve cognitive function and reduce anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide in lab experiments is that it exhibits a high degree of selectivity for GABA-A receptors, which may reduce the risk of unwanted side effects. However, one limitation of using N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide is that its mechanism of action is not yet fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide. One area of interest is the development of more selective and potent analogs of N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, which may have improved therapeutic properties. Additionally, further investigation into the mechanism of action of N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide may provide insights into its potential use in treating other neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide in humans.

Scientific Research Applications

N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide has been extensively studied in the context of its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. Additionally, N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide has been investigated for its potential use in treating neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFN3O3S/c1-23(21,22)19-6-2-3-11(9-19)14(20)18-17-8-10-4-5-12(15)7-13(10)16/h4-5,7-8,11H,2-3,6,9H2,1H3,(H,18,20)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWFOLLACLKBKP-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-bromo-2-fluorophenyl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
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N'-(4-bromo-2-fluorobenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide

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